molecular formula C14H8N2S B1604994 [1]Benzothieno[2,3-b]quinoxaline CAS No. 243-69-6

[1]Benzothieno[2,3-b]quinoxaline

Cat. No. B1604994
CAS RN: 243-69-6
M. Wt: 236.29 g/mol
InChI Key: YJJGTGWWLRKTAI-UHFFFAOYSA-N
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Description



  • Benzothieno[2,3-b]quinoxaline is a heterocyclic compound belonging to the class of bicyclic aromatic heterocycles. It contains a benzene ring fused with a pyrazine ring.

  • It is also known as a benzopyrazine .

  • The compound has attracted attention due to its potential biological and pharmaceutical properties.





  • Synthesis Analysis



    • Various synthetic strategies have been reported for quinoxaline derivatives.

    • Recent advances include environmentally benign approaches, such as using aldehydes, benzimidazoles, and orthophenylenediamine in the synthesis.





  • Molecular Structure Analysis



    • Benzothieno[2,3-b]quinoxaline has a benzene ring fused with a pyrazine ring.

    • It is a low-melting solid, soluble in water, and a weak base.





  • Chemical Reactions Analysis



    • Quinoxalines participate in various chemical reactions, including cyclizations, functional group transformations, and derivatizations.

    • Mechanistic studies have explored the formation of quinoxalines from suitable precursors.





  • Physical And Chemical Properties Analysis



    • Benzothieno[2,3-b]quinoxaline is a colorless oil that melts just above room temperature.

    • Detailed physical and chemical properties can be found in safety data sheets.




  • Scientific Research Applications

    Synthesis Techniques

    [1]Benzothieno[2,3-b]quinoxaline and its derivatives have been a focus in chemical synthesis research. Notably, methods for synthesizing [1]Benzothieno[2,3-b]quinolines via transition-metal-free annulation processes have been developed. These processes involve the reaction of benzo[b]thiophen-3-ylacetonitriles with nitrobenzene derivatives, yielding cyano- or phenylsulfonyl[1]benzothieno[2,3-b]quinolines in good yields (Nowacki & Wojciechowski, 2017). Another method involves the cyclisation reaction between 3-methylquinoxaline-2-thione and benzaldehydes to form 3-benzyl-2-aryl-thieno[2,3-b]quinoxaline using Brønsted acids (Saoudi et al., 2015).

    Fluorescence and DNA Interaction Studies

    Studies on benzothienoquinolines, including [1]Benzothieno[2,3-b]quinoxaline, have shown interesting fluorescence properties. These compounds exhibit solvent-sensitive emissions, with specific interactions observed with salmon sperm DNA and synthetic double-stranded heteropolynucleotides. This indicates a potential for these compounds in the study of nucleic acid interactions and as fluorescent probes (Rodrigues et al., 2014).

    Electrochromic and Photovoltaic Applications

    In the field of materials science, derivatives of thieno[2,3-b]quinoxaline, such as benzoselenadiazole and quinoxaline, have been investigated for their electrochemical properties. These studies have focused on their applications in conducting polymers and electrochromic devices (Toksabay et al., 2014). Additionally, quinoxaline-based electron-accepting building blocks have been synthesized for use in organic photovoltaic cell applications, demonstrating their potential in renewable energy technologies (Kim et al., 2016).

    Safety And Hazards



    • Quinoxalines may cause skin and eye irritation.

    • Avoid ingestion, inhalation, and dust formation.

    • Store in a well-ventilated place away from heat and flames.




  • Future Directions



    • Researchers continue to explore novel synthetic strategies and functionalization of quinoxaline scaffolds.

    • Transition-metal-free catalysis and sustainable methods are promising areas for future development.




    Please note that this analysis is based on available information, and further research may yield additional insights. 🌟


    properties

    IUPAC Name

    [1]benzothiolo[3,2-b]quinoxaline
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H8N2S/c1-4-8-12-9(5-1)13-14(17-12)16-11-7-3-2-6-10(11)15-13/h1-8H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YJJGTGWWLRKTAI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3S2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H8N2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70299303
    Record name [1]Benzothieno[2,3-b]quinoxaline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70299303
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    236.29 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    [1]Benzothieno[2,3-b]quinoxaline

    CAS RN

    243-69-6
    Record name [1]Benzothieno[2,3-b]quinoxaline
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129364
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name [1]Benzothieno[2,3-b]quinoxaline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70299303
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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